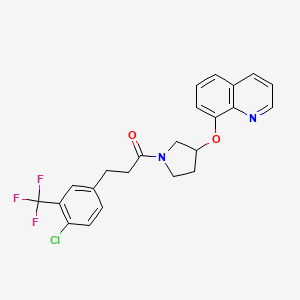
3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C23H20ClF3N2O2 and its molecular weight is 448.87. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This paper aims to explore its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula for the compound is C23H22ClF3N2O. Its structure features a chloro-trifluoromethyl phenyl group, a quinoline moiety, and a pyrrolidine ring, which are known to influence its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this one exhibit significant anticancer activity. For instance, quinoline derivatives have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that derivatives with similar structures can induce apoptosis and inhibit tumor growth in xenograft models .
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 0.40 | U87MG (glioma) | mTOR inhibition |
| Compound B | 1.41 | A549 (lung cancer) | Induction of apoptosis |
| Compound C | 0.50 | MCF7 (breast cancer) | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
The biological evaluation of related quinoline derivatives has revealed promising antibacterial and antifungal properties. For instance, certain derivatives were found to significantly inhibit the growth of pathogenic bacteria and fungi, showcasing their potential as therapeutic agents against infectious diseases .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of key kinases involved in cell signaling pathways, such as mTOR and PI3K, which are critical in cancer progression .
- Induction of Apoptosis : The presence of the quinoline moiety is associated with the activation of apoptotic pathways in cancer cells, leading to programmed cell death .
- Anti-inflammatory Effects : Some studies suggest that compounds within this class can reduce inflammation by inhibiting nitric oxide production in macrophages, which may contribute to their overall therapeutic effects .
Case Studies
Several case studies have highlighted the efficacy of this compound's analogs:
-
Study on Anticancer Activity :
- Researchers synthesized a series of quinoline derivatives and tested their effects on human cancer cell lines.
- Results showed that specific substitutions on the quinoline ring enhanced cytotoxicity against breast and lung cancer cells.
-
Study on Antimicrobial Properties :
- A study evaluated the antimicrobial efficacy of various quinoline derivatives against Gram-positive and Gram-negative bacteria.
- The results indicated that certain derivatives exhibited low MIC values, demonstrating strong antibacterial activity.
Eigenschaften
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-quinolin-8-yloxypyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClF3N2O2/c24-19-8-6-15(13-18(19)23(25,26)27)7-9-21(30)29-12-10-17(14-29)31-20-5-1-3-16-4-2-11-28-22(16)20/h1-6,8,11,13,17H,7,9-10,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHCODHUOMWQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCC4=CC(=C(C=C4)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














